molecular formula C5H10N2O3 B12750436 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- CAS No. 2402-07-5

2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis-

Cat. No.: B12750436
CAS No.: 2402-07-5
M. Wt: 146.14 g/mol
InChI Key: LGJMYGMNWHYGCB-ZXZARUISSA-N
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Description

2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- is a heterocyclic organic compound with the molecular formula C5H10N2O3 It is a derivative of imidazolidinone, characterized by the presence of two hydroxyl groups at the 4 and 5 positions and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- can be achieved through the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. The reaction is typically acid-catalyzed and carried out in refluxing acetonitrile. For example, the addition of N,N’-dimethylurea to aqueous glyoxal under both acidic and basic conditions results in the formation of 4,5-dihydroxy-2-imidazolidinone derivatives .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of dihydroimidazolidinones.

    Substitution: Formation of halogenated imidazolidinones.

Scientific Research Applications

2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity. The exact molecular pathways involved may vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: A similar compound with two methyl groups but lacking the hydroxyl groups at the 4 and 5 positions.

    4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Another derivative with similar structural features but different stereochemistry.

Uniqueness

2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions.

Properties

CAS No.

2402-07-5

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(4R,5S)-4,5-dihydroxy-1,3-dimethylimidazolidin-2-one

InChI

InChI=1S/C5H10N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3-4,8-9H,1-2H3/t3-,4+

InChI Key

LGJMYGMNWHYGCB-ZXZARUISSA-N

Isomeric SMILES

CN1[C@@H]([C@@H](N(C1=O)C)O)O

Canonical SMILES

CN1C(C(N(C1=O)C)O)O

Origin of Product

United States

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